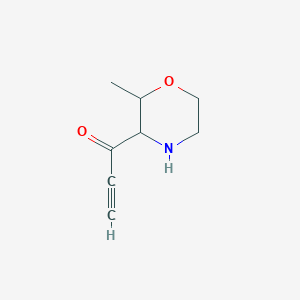
1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . It is a research chemical used in various scientific studies and applications. The compound is characterized by the presence of a morpholine ring substituted with a methyl group and a prop-2-yn-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one typically involves the reaction of 2-methylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-one moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)prop-2-yn-1-one: Similar structure but lacks the methyl group on the morpholine ring.
1,3-Diphenylprop-2-yn-1-one: Contains a diphenyl group instead of the morpholine ring.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring instead of the morpholine ring.
Uniqueness
1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one is unique due to the presence of the methyl-substituted morpholine ring and the prop-2-yn-1-one moiety. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-methylmorpholin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-7(10)8-6(2)11-5-4-9-8/h1,6,8-9H,4-5H2,2H3 |
InChI Key |
DVPCLQIGSGPSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13213098.png)
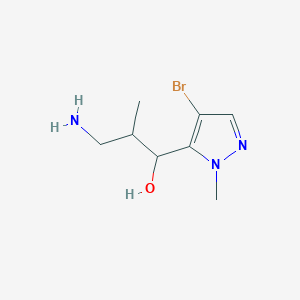

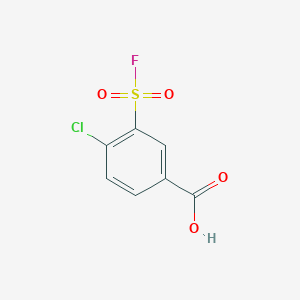
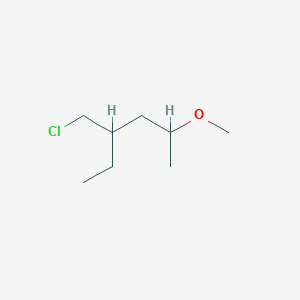

![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine](/img/structure/B13213127.png)


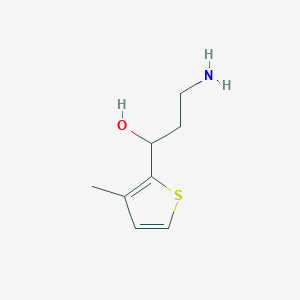
![tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
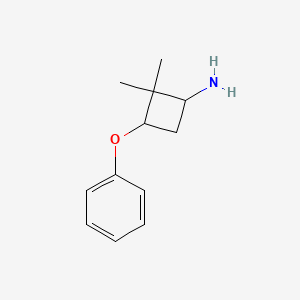
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)

